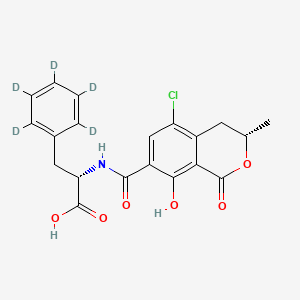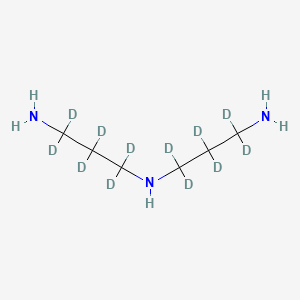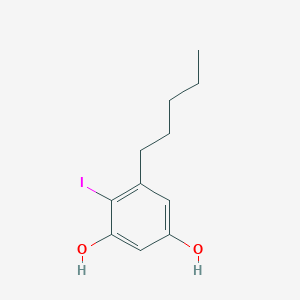
4-Iodo-5-pentylbenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-5-pentylbenzene-1,3-diol is an organic compound that belongs to the class of resorcinols It is characterized by the presence of an iodine atom at the 4th position and a pentyl group at the 5th position on a benzene ring with two hydroxyl groups at the 1st and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-pentylbenzene-1,3-diol can be achieved through several synthetic routes. One common method involves the iodination of 5-pentylresorcinol. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions to introduce the iodine atom at the 4th position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Iodo-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The iodine atom can be substituted with other electrophiles under suitable conditions.
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Iodination: Iodine (I2) and oxidizing agents (H2O2 or NaOCl) under acidic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of 5-pentylbenzene-1,3-diol.
科学研究应用
4-Iodo-5-pentylbenzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of 4-Iodo-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various cellular processes, including signal transduction and gene expression.
相似化合物的比较
Similar Compounds
5-Pentylresorcinol: Lacks the iodine atom at the 4th position.
4-Methyl-5-pentylbenzene-1,3-diol: Has a methyl group instead of an iodine atom at the 4th position.
Olivetol (5-pentyl-1,3-benzenediol): Similar structure but without the iodine atom.
Uniqueness
4-Iodo-5-pentylbenzene-1,3-diol is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to its non-iodinated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H15IO2 |
|---|---|
分子量 |
306.14 g/mol |
IUPAC 名称 |
4-iodo-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C11H15IO2/c1-2-3-4-5-8-6-9(13)7-10(14)11(8)12/h6-7,13-14H,2-5H2,1H3 |
InChI 键 |
QPILFGQJWYJVJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


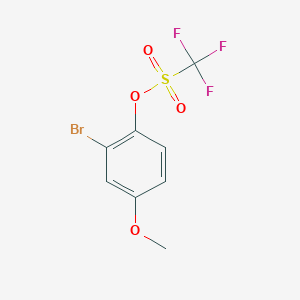
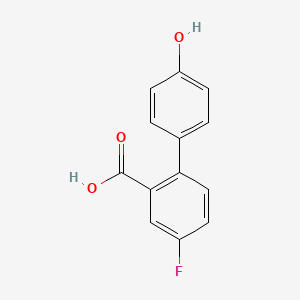
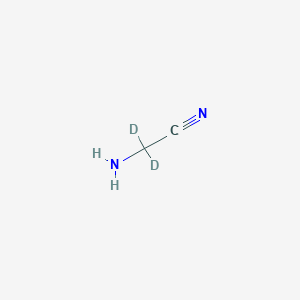
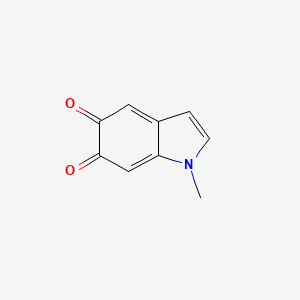
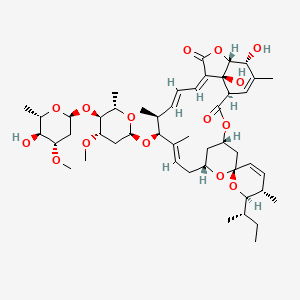
![Lithium(1+) 2-{6-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.3]heptan-2-yl}acetate](/img/structure/B13446364.png)
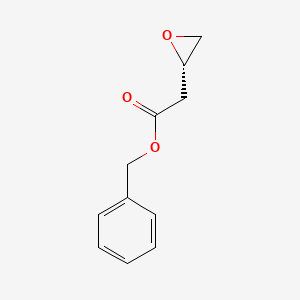
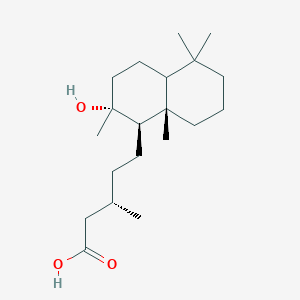

![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
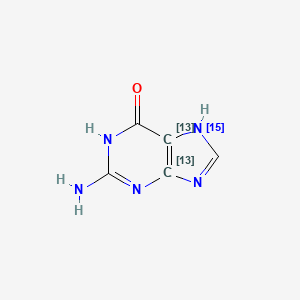
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
